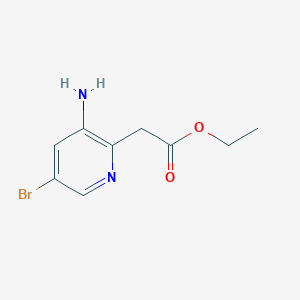![molecular formula C19H22N2O3 B2620311 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1797558-72-5](/img/structure/B2620311.png)
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1R,5S)-8-azabicyclo[321]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a fascinating chemical compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving the formation of the azabicyclooctane core, followed by the attachment of the pyrrolidinone and methoxyphenyl groups. The reaction typically involves:
Formation of the azabicyclo[3.2.1]oct-2-ene core.
Introduction of the carbonyl group at the 8-position.
Attachment of the 4-methoxyphenyl group to the pyrrolidin-2-one moiety.
Industrial Production Methods: On an industrial scale, the synthesis would require optimization for cost-effectiveness and yield, possibly employing catalytic methods and high-throughput techniques to streamline the production process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, potentially at the methoxyphenyl group or the pyrrolidinone ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, resulting in the corresponding alcohol derivatives.
Substitution: The compound may undergo substitution reactions, especially at the methoxyphenyl group, which could be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Agents such as KMnO4 or H2O2.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The products of these reactions would vary based on the exact reagents and conditions used but may include oxidized derivatives, reduced alcohols, or substituted phenyl derivatives.
科学研究应用
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, aiding in the development of novel materials or pharmaceuticals.
Biology: Research may focus on its interaction with biological systems, potentially studying its effects on cellular processes or its use as a biochemical probe.
Medicine: Given its intricate structure, it might exhibit interesting pharmacological properties, including activity as a central nervous system agent or other therapeutic effects.
Industry: Applications could span from its use in chemical manufacturing processes to roles in developing new materials with unique properties.
作用机制
The mechanism by which this compound exerts its effects would depend on the specific context in which it is used. Potential molecular targets could include:
Receptors or enzymes in biological systems, influencing signaling pathways or metabolic processes.
Interaction with other chemicals in a synthetic or industrial setting, facilitating reactions or forming stable complexes.
相似化合物的比较
When compared to other compounds with similar structures, such as other azabicyclo[3.2.1]octanes or pyrrolidin-2-ones, its uniqueness might lie in the specific substitution pattern and functional groups attached. Similar compounds include:
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-phenylpyrrolidin-2-one.
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one. These analogs can help elucidate the unique properties and potential advantages of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one.
属性
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-9-7-14(8-10-17)20-12-13(11-18(20)22)19(23)21-15-3-2-4-16(21)6-5-15/h2-3,7-10,13,15-16H,4-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQGYJNVIQOWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3C4CCC3C=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2620232.png)

![Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2620236.png)
![N-cyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2620238.png)
![1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2620240.png)




![Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2620248.png)


